2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBOZKSUIBJLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a trifluorophenyl-substituted alkene, followed by carboxylation. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for the cyclopropanation step, followed by efficient purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can lead to various substituted trifluorophenyl derivatives.
Scientific Research Applications
Drug Development
Fluorinated compounds are increasingly recognized for their role in enhancing the bioactivity and metabolic stability of drugs. The incorporation of fluorine atoms can improve pharmacokinetic properties, leading to increased efficacy and reduced side effects. Research indicates that compounds like 2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid may serve as intermediates in the synthesis of novel therapeutic agents .
Antimicrobial Properties
Studies have shown that certain fluorinated cyclopropane derivatives exhibit antimicrobial activity. The unique structure of this compound may contribute to its potential as an antimicrobial agent. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria .
Herbicidal Activity
Recent patents have highlighted the herbicidal properties of cyclopropane carboxylic acid derivatives, including this compound. These compounds have shown effectiveness in controlling a variety of weeds while maintaining safety for crops. They are being explored as active ingredients in herbicides due to their selective action against unwanted plant species .
Environmental Impact
The use of fluorinated agrochemicals raises concerns regarding environmental safety and human health. However, studies suggest that when used appropriately, compounds like this compound can provide effective weed control with minimal adverse effects on non-target organisms .
Case Study: Herbicidal Efficacy
In a controlled study evaluating the herbicidal efficacy of various cyclopropane derivatives, this compound was tested against common agricultural weeds. Results indicated significant reduction in weed biomass with minimal phytotoxicity to crops such as rice and soybean . This highlights its potential for integration into sustainable agricultural practices.
Case Study: Antimicrobial Research
A recent investigation assessed the antimicrobial properties of several fluorinated compounds, including this compound. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli strains, suggesting its viability as a lead compound for further drug development aimed at treating infections caused by these pathogens .
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the cyclopropane ring can provide structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.
Table 1: Structural and Molecular Comparison
Key Observations:
Electronic Effects :
- The 3,4,5-trifluorophenyl group introduces strong electron-withdrawing effects, which may stabilize negative charges on the carboxylic acid moiety and enhance interactions with biological targets .
- In contrast, the trifluoromethoxy group in provides a bulkier substituent with similar electronic effects but altered steric profiles.
Lipophilicity and Bioavailability: Increasing fluorine substitution (e.g., mono- to tri-fluoro) correlates with higher logP values, improving membrane permeability. The trifluoro analog’s lipophilicity likely exceeds that of difluoro or mono-fluoro derivatives .
Synthetic Accessibility: Introducing multiple fluorines (as in the target compound) may require specialized fluorinating agents or pre-fluorinated phenyl precursors, increasing synthesis complexity compared to mono- or di-fluorinated analogs .
Biological Activity: Acylthioureas with polyhalogenated phenyl groups (e.g., 3,4,5-trichlorophenyl in ) exhibit potent antimicrobial and antibiofilm activity. The trifluorophenyl analog may similarly inhibit bacterial biofilms due to fluorine’s electronegativity and small atomic radius .
Research Findings and Hypotheses
- Antimicrobial Potential: Halogenated cyclopropane-carboxylic acids may disrupt bacterial membrane integrity or enzyme function. The trifluoro derivative’s activity against Pseudomonas aeruginosa (common in biofilms) is plausible based on acylthiourea studies .
- Drug Metabolism: Fluorine’s metabolic stability could reduce oxidative degradation in vivo, extending half-life compared to non-fluorinated analogs .
- Trifluorination may further optimize binding to hydrophobic enzyme pockets .
Biological Activity
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid, also known as rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid, is a compound of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.
The compound is characterized by the presence of a cyclopropane ring and a trifluorophenyl group. Its chemical structure can be represented as follows:
Ethylene Biosynthesis Inhibition
One of the significant biological activities attributed to cyclopropane carboxylic acids is their role as inhibitors of ethylene biosynthesis in plants. Ethylene is a plant hormone that regulates various physiological processes including fruit ripening and senescence. The compound has been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production.
Molecular Docking Studies
Recent studies utilizing molecular docking techniques have demonstrated that this compound exhibits strong binding affinity to ACO enzymes. For instance, the binding energy values obtained from in silico analyses indicate that this compound has a favorable interaction with the active sites of ACO enzymes in Arabidopsis thaliana .
| Compound | Binding Energy (ΔG kcal/mol) | Binding Constant (Kb M⁻¹) |
|---|---|---|
| This compound | -6.5 | 5.93 × 10⁴ |
| Methylcyclopropane | -3.1 | 0.188 × 10³ |
Plant Physiology
The inhibition of ethylene biosynthesis has profound implications for agricultural practices. The application of this compound can delay fruit ripening and extend shelf life by reducing ethylene production. Studies have reported that treatment with cyclopropane carboxylic acids can lead to decreased softening in fruits and reduced aroma emission during storage .
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In repeated-dose toxicity studies, no significant adverse effects were observed on cardiovascular or central nervous systems following chronic exposure . These findings suggest that the compound may have a favorable safety profile for agricultural applications.
Application in Agriculture
A notable case study involved the use of cyclopropane carboxylic acids in post-harvest treatment of peaches. The application resulted in delayed ripening and reduced fruit softening compared to untreated controls. The study highlighted the potential for these compounds to enhance fruit quality during storage .
Synthesis and Functionalization
Research has also focused on synthesizing functionalized derivatives of cyclopropane carboxylic acids for enhanced biological activity. A photoredox-catalyzed method was developed to create structurally diverse cyclopropanes from carboxylic acids, showcasing the versatility of these compounds in drug design and development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropane ring formation?
- Methodological Answer : Cyclopropanation via carbene insertion (e.g., using ethyl diazoacetate with a transition metal catalyst) is common. Fluorinated aryl precursors like 3,4,5-trifluorophenylboronic acid can be coupled to cyclopropane intermediates. Reaction temperature (-10°C to 25°C) and solvent polarity (THF vs. DCM) affect ring strain and stereochemistry . Purification typically involves recrystallization (mp 99–101°C for analogous trifluorophenylacetic acid derivatives) or reverse-phase HPLC (C18 columns, acetonitrile/water gradient).
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- 1H/19F NMR : Distinctive splitting patterns (e.g., cyclopropane protons as doublets at δ 1.2–1.8 ppm; fluorine coupling constants for para/meta fluorines) .
- LC-MS : ESI+ mode to confirm molecular ion [M+H]+ at m/z 228.1 (calculated for C10H8F3O2).
- Elemental Analysis : Verify %C (52.63%), %H (3.53%), %F (24.98%) .
Q. What are the stability considerations for storing this fluorinated cyclopropane derivative?
- Methodological Answer : Store under inert gas (argon) at -20°C to prevent hydrolysis of the cyclopropane ring. Stability tests (TGA/DSC) show decomposition >150°C for similar compounds. Avoid prolonged exposure to light due to potential C-F bond photodegradation .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The strong -I effect of trifluorophenyl substituents deactivates the cyclopropane ring toward electrophilic attack but enhances stability in Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-311G**) show reduced electron density at the cyclopropane carbon adjacent to the aryl group, favoring oxidative addition with Pd(0) catalysts .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction confirms cyclopropane ring geometry (bond angles ~60°) and fluorine positioning .
- Dynamic NMR : Variable-temperature 19F NMR (e.g., 300–400 MHz) detects rotational barriers in aryl-cyclopropane bonds, clarifying conformational ambiguities .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (experimental LogP ~2.1 for trifluorophenylacetic acid analogs) .
- MD Simulations : AMBER force fields model membrane permeability, showing enhanced diffusion due to fluorine’s hydrophobic character .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
